

Unraveling the Molecular Architecture of Emerimicin IV: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Emerimicin IV**

Cat. No.: **B15564768**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Emerimicin IV, a member of the peptaibol family of antibiotics, presents a complex and intriguing chemical structure that underpins its biological activity. This technical guide provides an in-depth exploration of the molecular architecture of **Emerimicin IV**, compiling available data on its structure, the experimental methodologies used for its characterization, and its mechanism of action.

Core Chemical Structure and Properties

Emerimicin IV is a linear pentadecapeptide, meaning it is composed of 15 amino acid residues. A defining characteristic of peptaibols, and **Emerimicin IV** is no exception, is the presence of non-proteinogenic amino acids, particularly α -aminoisobutyric acid (Aib), and a C-terminal amino alcohol. The N-terminus of **Emerimicin IV** is acetylated.

The detailed amino acid sequence of **Emerimicin IV** has been determined to be:

Ac-D-Phe-Aib-Aib-Aib-D-Val-Gly-D-Leu-Aib-Aib-Hyp-D-Gln-D-Iva-aHyp-Aib-D-Phe-ol^[1]

This sequence reveals the presence of several D-amino acids, which are less common in nature than their L-counterparts, and specialized residues such as hydroxyproline (Hyp), isovaline (Iva), and allo-hydroxyproline (aHyp). The C-terminus is concluded with a phenylalaninol (Phe-ol) residue, an amino alcohol.

Quantitative Data Summary

The physicochemical properties of **Emerimycin IV** are summarized in the table below, providing key quantitative data for researchers.

Property	Value	Source
Molecular Formula	C ₇₇ H ₁₂₀ N ₁₆ O ₁₉	[2]
Molecular Weight	1573.9 g/mol	[1] [2]
Monoisotopic Mass	1572.89156566 Da	[1]
CAS Number	52931-42-7	

Experimental Elucidation of the Structure

The determination of the intricate structure of **Emerimycin IV** has been achieved through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).

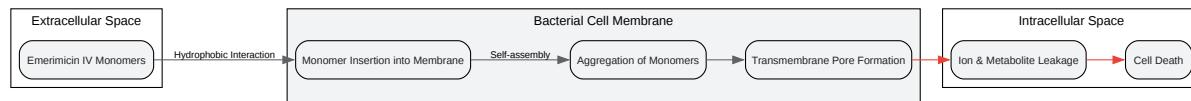
Experimental Protocols

While detailed, step-by-step protocols for the structure elucidation of **Emerimycin IV** are not exhaustively available in the public domain, the following outlines the general methodologies employed for the characterization of peptaibols.

1. Isolation and Purification: **Emerimycin IV** is naturally produced by the filamentous fungus *Emericellopsis minima*. The general workflow for its isolation involves:

- Fermentation: Culturing *Emericellopsis minima* in a suitable liquid medium to promote the production of secondary metabolites, including **Emerimycin IV**.
- Extraction: Extraction of the fungal broth and mycelium with an organic solvent, such as ethyl acetate, to isolate the crude mixture of compounds.
- Chromatography: Purification of **Emerimycin IV** from the crude extract using chromatographic techniques. This typically involves multiple steps, including column

chromatography on silica gel followed by reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure compound.


2. Structure Determination by NMR and Mass Spectrometry: The definitive structure of **Emerimycin IV** was established through the interpretation of ¹H NMR and HR-LC/MS data.

- Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments are crucial for sequencing the peptide. Fragmentation patterns of the parent ion reveal the sequence of amino acid residues.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, TOCSY, HSQC, and HMBC) are used to identify the individual amino acid spin systems and establish through-bond and through-space correlations. These correlations help to confirm the amino acid sequence and provide information about the conformation of the peptide.
- Determination of Amino Acid Chirality (Marfey's Method): The absolute stereochemistry of the amino acid residues (D or L configuration) is typically determined using Marfey's method. This involves the hydrolysis of the peptide into its constituent amino acids, followed by derivatization with a chiral reagent (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide). The resulting diastereomers are then separated and analyzed by HPLC, and their retention times are compared to those of standard D- and L-amino acids that have been similarly derivatized.

Mechanism of Action: Pore Formation

Emerimycin IV, like other peptaibols, exerts its antimicrobial activity by disrupting the integrity of cell membranes. It does not have a specific intracellular target or signaling pathway. Instead, its amphipathic helical structure allows it to insert into the lipid bilayer of bacterial membranes and form transmembrane pores or channels. This leads to leakage of essential ions and metabolites, ultimately causing cell death.

The process can be visualized as a multi-step workflow:

[Click to download full resolution via product page](#)

Caption: Mechanism of **Emerimicin IV** action.


Antibacterial Activity

Emerimicin IV has demonstrated bacteriostatic activity against clinically relevant Gram-positive bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, have been reported.

Bacterial Strain	MIC (µg/mL)	Source
Methicillin-resistant Staphylococcus aureus (MRSA)	12.5 - 100	
Vancomycin-resistant Enterococcus faecalis (VRE)	12.5 - 100	

Visualizing the Chemical Structure

The linear sequence of **Emerimicin IV** can be represented to illustrate the connectivity of its unique amino acid residues.

[Click to download full resolution via product page](#)

Caption: Linear sequence of **Emerimycin IV**.

This guide provides a comprehensive overview of the chemical structure of **Emerimycin IV**, intended to be a valuable resource for professionals in the fields of chemical biology, natural product chemistry, and drug discovery. The unique structural features of this peptaibol offer a promising scaffold for the development of new antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Unraveling the Molecular Architecture of Emerimycin IV: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15564768#understanding-the-chemical-structure-of-emerimycin-iv>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com